molecular formula C7H4BrClO2 B058262 2-Bromo-6-chlorobenzoic acid CAS No. 93224-85-2

2-Bromo-6-chlorobenzoic acid

カタログ番号: B058262
CAS番号: 93224-85-2
分子量: 235.46 g/mol
InChIキー: URGXUQODOUMRFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions

2-Bromo-6-chlorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzoic acid. The reaction typically uses bromine as the brominating agent and a suitable catalyst in an organic solvent. The reaction conditions are generally mild, and the process yields a high purity product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale bromination reactions. The process starts with 2-chlorobenzoic acid, which is mixed with bromine and a catalyst in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .

化学反応の分析

Types of Reactions

2-Bromo-6-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted benzoic acids .

科学的研究の応用

2-Bromo-6-chlorobenzoic acid has several applications in scientific research:

作用機序

The mechanism of action of 2-Bromo-6-chlorobenzoic acid depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific application and the structure of the final product .

類似化合物との比較

Similar Compounds

  • 2-Bromo-4-chlorobenzoic acid
  • 2-Bromo-5-chlorobenzoic acid
  • 2-Bromo-3-chlorobenzoic acid

Uniqueness

2-Bromo-6-chlorobenzoic acid is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer distinct advantages in certain synthetic applications due to its specific electronic and steric properties .

生物活性

2-Bromo-6-chlorobenzoic acid (CAS Number: 93224-85-2) is an aromatic compound that exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications in therapeutic contexts.

  • Molecular Formula : C7_7H4_4BrClO2_2
  • Molecular Weight : 235.46 g/mol
  • Appearance : White to orange to green powder or crystal
  • Melting Point : 144.0 - 151.0 °C
  • Purity : ≥97.5% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of bromine and chlorine substituents enhances its lipophilicity, allowing for better cell membrane penetration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogenic microorganisms:

  • Bacterial Activity : The compound has demonstrated significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Its minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating its potential as an antibacterial agent .
  • Antifungal Activity : It has shown antifungal properties against species such as Candida albicans, with MIC values suggesting effectiveness similar to established antifungal treatments .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antibacterial Efficacy Study :
    • A study evaluated the antibacterial activity of various halogenated benzoic acids, including this compound. Results showed effective inhibition against MRSA strains with MIC values ranging from 15.625 to 62.5 μM .
  • Antifungal Activity Assessment :
    • In another study, the antifungal efficacy of the compound was tested against Candida species, revealing MIC values that suggest it could be a viable alternative or adjunct to current antifungal therapies .

Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound:

Activity TypeTarget OrganismsMIC (μM)Reference
AntibacterialStaphylococcus aureus15.625 - 62.5
AntifungalCandida albicans6.5
Anti-inflammatoryPro-inflammatory cytokinesN/A

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial for its therapeutic application. The compound is classified as causing skin and eye irritation upon contact, necessitating careful handling in laboratory settings . Further toxicological studies are required to fully understand its safety profile.

特性

IUPAC Name

2-bromo-6-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXUQODOUMRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275018
Record name 2-bromo-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93224-85-2
Record name 93224-85-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-6-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-chlorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of 500 mg of 3-bromochlorobenzen and 3 ml of tetrahydrofuran was cooled down to −78° C. and 1.3 ml of 2.0M lithium diisopropylamide heptane/tetrahydrofuran/ethylbenzene was added. After stirring it for 2 hours, the mixture was put into dry ice and washed and extracted as described in Referencial Example 1 to obtain a crude material. The crude material was washed with a mixed solvent of hexane-ethyl acetate to obtain the said compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
lithium diisopropylamide heptane tetrahydrofuran ethylbenzene
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of 500 mg of 3-bromochlorobenzen and 3 ml of tetrahydrofuran was cooled down to −78° C. and 1.3 ml of 2.0M lithiumdiisopropylamide heptane/tetrahydrofuran/ethylbenzene was added. After stirring it for 2 hours, the mixture was put into dry ice and washed and extracted as described in Referencial Example 1 to obtain a crude material. The crude material was washed with a mixed solvent of hexane-ethyl acetate to obtain the said compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
lithiumdiisopropylamide heptane tetrahydrofuran ethylbenzene
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chlorobenzoic acid
Reactant of Route 2
2-Bromo-6-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-chlorobenzoic acid
Reactant of Route 6
2-Bromo-6-chlorobenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。